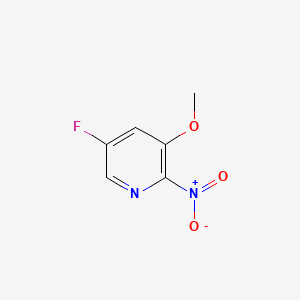

5-Fluoro-3-methoxy-2-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-3-methoxy-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 5-Fluoro-3-methoxy-2-nitropyridine involves a reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular formula of 5-Fluoro-3-methoxy-2-nitropyridine is C6H5FN2O3 . The InChI code is 1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 .Chemical Reactions Analysis

The reaction mechanism of 5-Fluoro-3-methoxy-2-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-3-methoxy-2-nitropyridine is 172.11 g/mol . It has a topological polar surface area of 67.9 Ų .Applications De Recherche Scientifique

Pharmaceutical Intermediate

“5-Fluoro-3-methoxy-2-nitropyridine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in the synthesis of these compounds .

Development of Fluorinated Medicinal and Agrochemical Candidates

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products and pharmaceuticals with improved physical, biological, and environmental properties . “5-Fluoro-3-methoxy-2-nitropyridine” could be used in the development of such fluorinated chemicals .

Preparation of 18 F-substituted Pyridines

18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in the synthesis of these compounds .

Synthesis of 2-substituted-5-nitro-pyridines

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in similar reactions .

Substitution Reactions

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in similar substitution reactions .

Safety and Hazards

While specific safety and hazards information for 5-Fluoro-3-methoxy-2-nitropyridine was not found, it is generally recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling similar compounds .

Relevant Papers Several papers were found that discuss the synthesis and application of fluorinated pyridines . These papers provide valuable insights into the synthesis methods, applications, and future directions of fluorinated pyridines, including 5-Fluoro-3-methoxy-2-nitropyridine.

Mécanisme D'action

Target of Action

Nitropyridines are known to participate in various chemical reactions . More research is needed to identify the specific targets of this compound.

Mode of Action

Nitropyridines are known to undergo various chemical reactions . For instance, it has been proposed that under basic conditions, certain compounds undergo heterolytic C-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .

Biochemical Pathways

Nitropyridines are known to participate in various chemical reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Pharmacokinetics

The compound has a molecular weight of 17212 , which may influence its bioavailability.

Action Environment

It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest some degree of stability under normal environmental conditions.

Propriétés

IUPAC Name |

5-fluoro-3-methoxy-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLJARUJRAFCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)

![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)

![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)